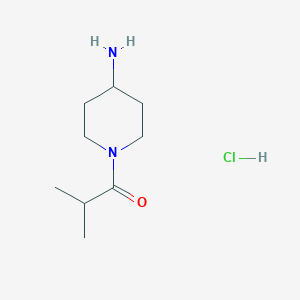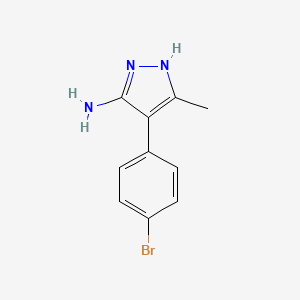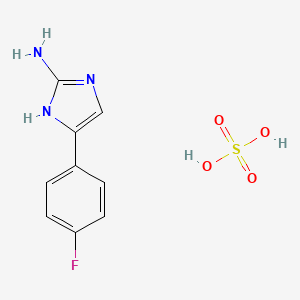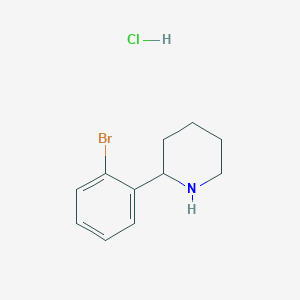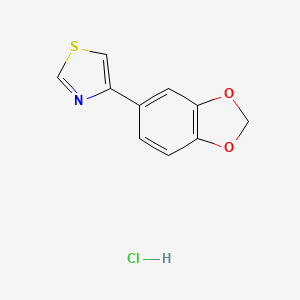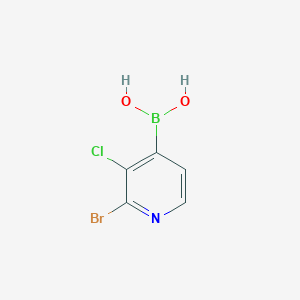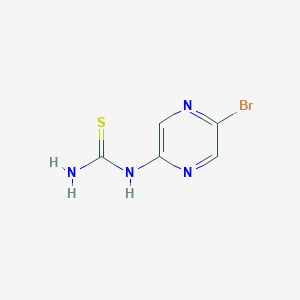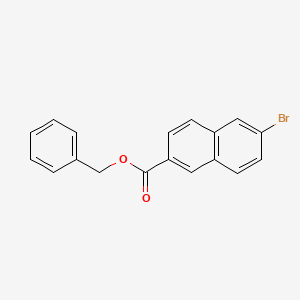![molecular formula C17H20N2O2S B1286244 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 725222-05-9](/img/structure/B1286244.png)
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a novel thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo [b]thiophene-3-carboxamide with different organic reagents . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . In the following, [3+2] cycloaddition reaction of 35 with alkyne moiety 34 and regioselective cycloisomerization led to thiophenes 36 in good to excellent yields .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Amino-N-(3-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]thiophene-3-Carboxamide Applications
The compound “2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative. Thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. Below is a detailed analysis of the unique applications of this compound across different scientific fields.
Anticancer Agents: Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to inhibit various biological pathways involved in cancer progression . The specific structure of the compound may interact with certain proteins or enzymes that are overexpressed in cancer cells, leading to the development of targeted therapies.
Anti-Atherosclerotic Agents: The structural framework of thiophene is used in the development of anti-atherosclerotic agents . These agents can help in reducing the risk of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, potentially leading to heart attacks and strokes.
Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics . The compound’s ability to disrupt microbial cell walls or interfere with essential bacterial enzymes could be harnessed to treat various bacterial infections.
Analgesic and Anti-inflammatory: The analgesic and anti-inflammatory properties of thiophene derivatives make them suitable for the development of new pain relief medications . They may work by reducing the production of inflammatory mediators or by modulating pain receptors.
Antihypertensive Activity: Thiophene derivatives can also serve as antihypertensive agents, which are used to lower high blood pressure . They may achieve this by relaxing blood vessels or by inhibiting enzymes that contribute to hypertension.
Corrosion Inhibitors: In the field of material science, thiophene derivatives are used as corrosion inhibitors . They can form a protective layer on metals, preventing oxidation and degradation, which is crucial in extending the lifespan of metal structures and components.
Organic Semiconductors: The compound’s thiophene core is valuable in the advancement of organic semiconductors . These materials are essential for developing flexible electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Light-Emitting Diodes (LEDs): Lastly, the application in the fabrication of LEDs is another area where thiophene derivatives, including the compound , can be significant . They can be used in the development of more efficient and longer-lasting light sources.
Direcciones Futuras
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives.
Propiedades
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-7-5-6-11(10-12)19-17(20)15-13-8-3-2-4-9-14(13)22-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIFAPXQWNIIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

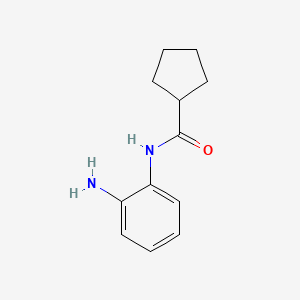
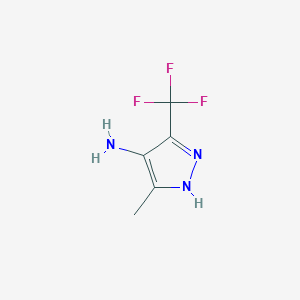
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)
